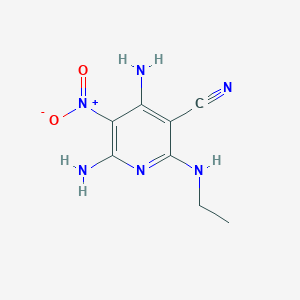![molecular formula C13H13NO3S B14621220 Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide CAS No. 60263-97-0](/img/structure/B14621220.png)
Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide is a chemical compound with the molecular formula C12H11NO3S. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide typically involves the oxidation of the corresponding pyridine derivative. One common method is the oxidation of 2-[[(2-methylphenyl)methyl]sulfonyl]pyridine using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of oxidizing agent and solvent can vary depending on the desired yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to optimize the reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. The pyridine ring can also participate in π-π interactions and hydrogen bonding, further influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine, 2-methyl-: A simpler derivative of pyridine with a methyl group at the 2-position.
Pyridine, 2-methyl-, 1-oxide: Similar to the title compound but lacks the sulfonyl group.
Pyridine, 3-methyl-2-phenyl-: Another pyridine derivative with a phenyl group at the 2-position and a methyl group at the 3-position.
Uniqueness
Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide is unique due to the presence of both a sulfonyl group and a pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The sulfonyl group enhances its electrophilicity, while the pyridine ring provides aromatic stability and potential for π-π interactions .
Propriétés
Numéro CAS |
60263-97-0 |
|---|---|
Formule moléculaire |
C13H13NO3S |
Poids moléculaire |
263.31 g/mol |
Nom IUPAC |
2-[(2-methylphenyl)methylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C13H13NO3S/c1-11-6-2-3-7-12(11)10-18(16,17)13-8-4-5-9-14(13)15/h2-9H,10H2,1H3 |
Clé InChI |
JQJMMGMAJJESQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CS(=O)(=O)C2=CC=CC=[N+]2[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[4-(Methanesulfonyl)phenyl]phenanthrene](/img/structure/B14621142.png)
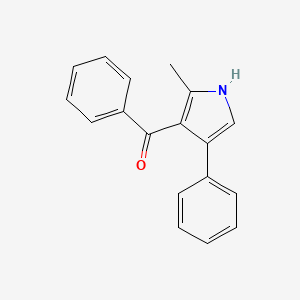
![2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B14621156.png)
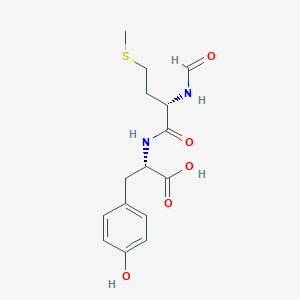
![3,6,8-Trimethyl-4-oxo-4lambda~5~-pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14621175.png)
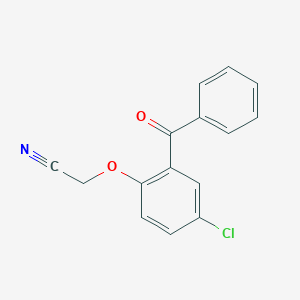
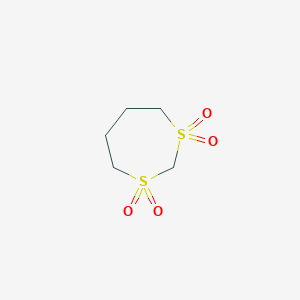
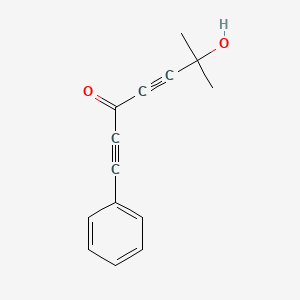
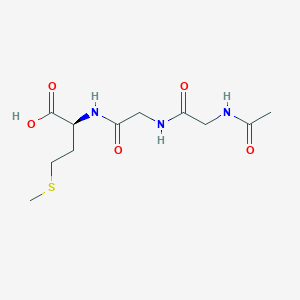
![2-{[1-(4-Fluorophenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14621203.png)
![7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14621210.png)
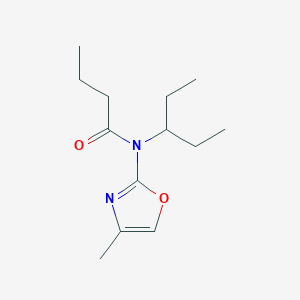
methyl}phosphonic acid](/img/structure/B14621215.png)
